molecular formula C8H12N2O B13318354 4-Propoxypyridin-3-amine CAS No. 173435-36-4

4-Propoxypyridin-3-amine

Cat. No.: B13318354
CAS No.: 173435-36-4
M. Wt: 152.19 g/mol
InChI Key: QJIDIGXQUUEECC-UHFFFAOYSA-N
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Description

4-Propoxypyridin-3-amine: is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a propoxy group at the fourth position and an amino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxypyridin-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated pyridine derivative with a propoxy group. For example, 4-bromopyridin-3-amine can be reacted with propanol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Propoxypyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

4-Propoxypyridin-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Propoxypyridin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromopyridin-3-amine
  • 4-Chloropyridin-3-amine
  • 4-Methoxypyridin-3-amine

Comparison

4-Propoxypyridin-3-amine is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs. For example, the propoxy group can influence the compound’s solubility, reactivity, and potential biological activity.

Properties

CAS No.

173435-36-4

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-propoxypyridin-3-amine

InChI

InChI=1S/C8H12N2O/c1-2-5-11-8-3-4-10-6-7(8)9/h3-4,6H,2,5,9H2,1H3

InChI Key

QJIDIGXQUUEECC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=NC=C1)N

Origin of Product

United States

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